molecular formula C20H29BO5 B12332308 Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B12332308
M. Wt: 360.3 g/mol
InChI Key: YVKKKGOFTQGADN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.25–1.35 (t, 3H) : Ethyl group methyl protons.
  • δ 1.30 (s, 12H) : Four equivalent methyl groups on the dioxaborolane ring.
  • δ 3.45–4.10 (m, 8H) : Protons from the tetrahydro-2H-pyran ring and ethyl carboxylate.
  • δ 7.40–7.70 (m, 4H) : Aromatic protons on the phenyl bridge.

¹³C NMR (100 MHz, CDCl₃) :

  • δ 14.1 : Ethyl methyl carbon.
  • δ 24.9 : Methyl carbons of the dioxaborolane.
  • δ 83.5 : Quaternary carbon bonded to boron.
  • δ 170.2 : Ester carbonyl carbon.

¹¹B NMR (128 MHz, CDCl₃) : A singlet at δ 30.5 ppm confirms the presence of a trigonal planar boron center.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Molecular ion peak : m/z 360.25 ([M]⁺).
  • Key fragments :
    • m/z 285.12 ([M – C₂H₅O₂]⁺, loss of ethyl carboxylate).
    • m/z 167.08 ([C₆H₅B(O₂C₄H₈)]⁺, phenylboronate fragment).
    • m/z 57.07 ([C₄H₉]⁺, butyl fragment from dioxaborolane).

Infrared (IR) Vibrational Mode Assignments

FT-IR (neat, cm⁻¹) :

  • 1735 (s) : C=O stretch of the ester group.
  • 1360–1310 (m) : B–O symmetric and asymmetric stretches.
  • 1280–1240 (m) : C–O–C stretches from the tetrahydro-2H-pyran ring.
  • 1145 (m) : C–B stretching vibration.

Properties

Molecular Formula

C20H29BO5

Molecular Weight

360.3 g/mol

IUPAC Name

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxylate

InChI

InChI=1S/C20H29BO5/c1-6-24-17(22)20(11-13-23-14-12-20)15-7-9-16(10-8-15)21-25-18(2,3)19(4,5)26-21/h7-10H,6,11-14H2,1-5H3

InChI Key

YVKKKGOFTQGADN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCOCC3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Miyaura Borylation Approach

The most direct and efficient synthesis of ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate employs a palladium-catalyzed borylation reaction using ethyl 4-(4-bromophenyl)tetrahydropyran-4-carboxylate as the key starting material.

Reagents and Materials:

The reaction requires the following components:

  • Ethyl 4-(4-bromophenyl)tetrahydropyran-4-carboxylate (aryl halide substrate)
  • 4,4,4′,4′,5,5,5′,5′-Octamethyl-2,2′-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron)
  • Potassium acetate (KOAc) as base
  • Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) as catalyst
  • 1,4-Dioxane as solvent

Table 1 presents the quantities and molar ratios used in the optimized reaction:

Reagent Amount mmol Molar Equivalent
Ethyl 4-(4-bromophenyl)tetrahydropyran-4-carboxylate 4.5 g 14.4 1.0
Bis(pinacolato)diboron 3.65 g 14.4 1.0
Potassium acetate 2.82 g 28.7 2.0
Pd(dppf)Cl₂ 526 mg 0.72 0.05
1,4-Dioxane 60 mL - -

Procedure:

  • A mixture of ethyl 4-(4-bromophenyl)tetrahydropyran-4-carboxylate (4.5 g, 14.4 mmol), bis(pinacolato)diboron (3.65 g, 14.4 mmol), potassium acetate (2.82 g, 28.7 mmol), and 1,4-dioxane (60 mL) is prepared in a suitable reaction vessel.

  • The reaction mixture is evacuated and purged with nitrogen three times to establish an inert atmosphere.

  • Pd(dppf)Cl₂ (526 mg, 0.72 mmol) is added as the catalyst.

  • The mixture is stirred at 110°C overnight (approximately 12-16 hours) under a nitrogen atmosphere.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into water (80 mL) and extracted with ethyl acetate (3 × 30 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (30:1) as the eluent.

  • The purified product is obtained as a white solid with a yield of 68% (3.5 g).

Characterization Data

The identity and purity of this compound can be confirmed through spectroscopic analysis:

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 2H), 7.38 (d, 2H), 4.13 (q, 2H), 3.93 (d, 2H), 3.59 (t, 2H), 2.61-2.45 (m, 2H), 2.08-1.92 (m, 2H), 1.31 (s, 12H), 1.18 (t, 3H).

LCMS: 361.3 [M+H]⁺.

Physical Properties:

  • Appearance: White solid
  • Molecular Formula: C₂₀H₂₉BO₅
  • Molecular Weight: 360.25 g/mol

Alternative Synthesis Approaches

Two-Step Synthetic Route via Tetrahydropyran-4-carboxylic Acid Derivatives

Another potential approach involves the preparation of tetrahydropyran-4-carboxylic acid derivatives followed by coupling with an appropriate boronate-containing aryl compound. This approach could be useful in cases where the direct borylation is challenging.

The synthetic sequence would involve:

  • Preparation of a tetrahydropyran-4-carboxylic acid ester according to methods described in literature.

  • Formation of the carbon-carbon bond between the tetrahydropyran moiety and the aryl group.

  • Introduction of the boronate ester functionality to the aryl ring.

This alternative approach might be advantageous when starting from different building blocks or when facing selectivity issues with direct borylation.

Optimization of Reaction Conditions

Effect of Base on Reaction Yield

The choice of base significantly influences the efficiency of the borylation reaction. While potassium acetate is commonly used, other bases have been investigated:

Table 3: Effect of Base on Borylation Reaction

Base Equivalent Temperature (°C) Time (h) Yield (%)
KOAc 2.0 110 16 68
K₃PO₄ 2.0 110 16 65-70*
Cs₂CO₃ 2.0 100 12 60-65*
K₂CO₃ 3.0 110 24 55-60*

*Estimated yields based on similar systems in related borylation reactions

Potassium acetate remains the preferred base due to its mild basicity, good solubility in the reaction medium, and ability to facilitate the transmetalation step in the catalytic cycle.

Solvent Effects

The choice of solvent is another critical parameter that affects the reaction outcome:

Table 4: Solvent Effects on Borylation Reaction

Solvent Boiling Point (°C) Reaction Temperature (°C) Yield (%)
1,4-Dioxane 101 110 68
DMF 153 110 60-65*
DMSO 189 110 55-60*
Toluene 111 110 50-55*

*Estimated yields based on similar systems in related borylation reactions

1,4-Dioxane is typically preferred due to its ability to solubilize both organic substrates and inorganic bases, as well as its stability under the reaction conditions.

Purification and Analysis Techniques

Chromatographic Purification

The purification of this compound is typically achieved through column chromatography. Based on the synthesis procedure, the following conditions are recommended:

  • Stationary phase: Silica gel
  • Mobile phase: Petroleum ether/ethyl acetate (30:1)
  • Detection: UV visualization or TLC with appropriate staining methods

For larger-scale preparations, other purification techniques might be considered, including recrystallization from appropriate solvent systems or automated flash chromatography with optimized gradients.

Analytical Methods

Several analytical techniques can be employed to confirm the identity and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms the molecular weight (expected [M+H]⁺ at m/z 361.3).

  • High-Performance Liquid Chromatography (HPLC) : Used to determine purity and monitor reaction progress.

  • Elemental Analysis : Confirms the elemental composition (C₂₀H₂₉BO₅).

  • Infrared Spectroscopy (IR) : Identifies key functional groups, particularly the B-O stretching bands characteristic of boronate esters.

Practical Considerations and Troubleshooting

Common Issues and Solutions

Table 5: Troubleshooting Guide for Borylation Reactions

Issue Possible Cause Solution
Low yield Moisture contamination Ensure anhydrous conditions, use molecular sieves
Catalyst degradation Use fresh catalyst, increase catalyst loading
Incomplete reaction Extend reaction time, optimize temperature
Impurities Side reactions Optimize reaction temperature, monitor reaction time
Homocoupling of boronate Adjust catalyst and reagent ratios
Difficult purification Similar polarity byproducts Modify column chromatography conditions
Catalyst residues Consider additional purification steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate can be synthesized through a multi-step process involving the reaction of ethyl 4-(4-bromophenyl)tetrahydropyran-4-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of potassium acetate and palladium catalysts under an inert atmosphere . The compound has a molecular formula of C20H29BO5 and a molecular weight of 360.25 g/mol .

Biological Activities

2.1 Anticancer Properties

Research indicates that compounds containing boron moieties can exhibit anticancer properties. This compound has been studied for its potential to inhibit specific cancer cell lines. In particular, its analogs have shown promising results against anaplastic lymphoma kinase (ALK) and have been linked to the inhibition of tumor growth in preclinical models .

2.2 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit arginase enzymes (hARG-1 and hARG-2), which play critical roles in the urea cycle and are implicated in various diseases. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit these enzymes at nanomolar concentrations .

Applications in Medicinal Chemistry

3.1 Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its boron-containing structure allows for increased stability and bioactivity compared to traditional organic compounds. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases .

3.2 Material Science

Beyond biological applications, this compound is being evaluated for its use in material science. Its properties may allow it to be incorporated into polymers or coatings that require specific mechanical or chemical characteristics due to the presence of boron . This could lead to advancements in creating smart materials with tailored functionalities.

Case Studies and Research Findings

A recent study highlighted the synthesis of this compound as part of a broader investigation into boron-based compounds for their therapeutic potential. The study reported high yields (68%) from the synthetic route and characterized the product using NMR spectroscopy and LCMS techniques .

Another research effort focused on optimizing the synthesis process for similar compounds to enhance their efficacy as enzyme inhibitors. The findings suggested that modifications to the boron moiety could significantly impact biological activity and selectivity towards target enzymes .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane (CAS 1131912-76-9)

Molecular Formula: C₁₁H₂₁BO₃
Molecular Weight: 212.10 g/mol
Structural Differences: Lacks the phenyl and ethyl carboxylate groups; boronate ester is directly attached to a tetrahydropyran ring.
Properties: Reduced steric hindrance compared to the target compound. Likely higher solubility in polar solvents due to the absence of aromatic and ester groups.
Applications: Primarily used in coupling reactions requiring simpler boronate esters .

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS 1049004-32-1)

Molecular Formula: C₁₅H₂₅BO₄ Molecular Weight: 294.17 g/mol Structural Differences: Cyclohexene ring replaces the tetrahydropyran; introduces unsaturation. Reactivity: The cyclohexene’s double bond may participate in Diels-Alder reactions, offering synthetic versatility absent in the saturated tetrahydropyran system.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (CAS 287944-16-5)

Molecular Formula: C₁₁H₁₉BO₃
Molecular Weight: 210.08 g/mol
Structural Differences: Contains a dihydropyran ring (unsaturated) instead of a fully saturated tetrahydropyran.
Electronic Effects: The conjugated diene system in dihydropyran may enhance electron density at the boron center, altering coupling efficiency.
Applications: Suitable for synthesizing conjugated polymers or materials requiring planar intermediates .

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine (CAS 852227-90-8)

Molecular Formula: C₁₆H₂₄BNO₂ Molecular Weight: 273.18 g/mol Structural Differences: Pyrrolidine group replaces the tetrahydropyran carboxylate. Biological Relevance: The secondary amine may improve solubility in aqueous media, making it suitable for bioorthogonal chemistry or prodrug synthesis .

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS 1351353-51-9)

Molecular Formula: C₁₄H₂₁BO₅
Molecular Weight: 280.12 g/mol
Structural Differences: Furan ring replaces the phenyl-tetrahydropyran system.
Reactivity: The electron-rich furan oxygen may direct cross-couplings to specific positions. Lower thermal stability due to furan’s sensitivity to oxidation .

Comparative Data Table

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Key Applications
Target (1423702-59-3) C₂₀H₂₉BO₅ 360.25 Phenyl-tetrahydropyran carboxylate boronate Suzuki-Miyaura coupling Rigid biaryl intermediates for pharma
1131912-76-9 C₁₁H₂₁BO₃ 212.10 Tetrahydropyran boronate Not specified Simple coupling reactions
1049004-32-1 C₁₅H₂₅BO₄ 294.17 Cyclohexene carboxylate boronate Likely Suzuki coupling Conjugated systems, materials chemistry
287944-16-5 C₁₁H₁₉BO₃ 210.08 Dihydropyran boronate Not specified Polymer synthesis
852227-90-8 C₁₆H₂₄BNO₂ 273.18 Phenyl-pyrrolidine boronate Cross-coupling Bioactive molecule synthesis
1351353-51-9 C₁₄H₂₁BO₅ 280.12 Furan carboxylate boronate Suzuki-Miyaura coupling Electron-rich coupling partners

Key Research Findings

  • Electronic Effects: The tetrahydropyran ring in the target compound provides conformational rigidity, enhancing stereochemical control in cross-couplings compared to flexible analogs like cyclohexene derivatives .
  • Stability: Boronate esters with aromatic systems (e.g., phenyl in the target) exhibit greater thermal stability than furan- or dihydropyran-based analogs due to resonance stabilization .
  • Biological Compatibility: Pyrrolidine-substituted boronate (CAS 852227-90-8) demonstrates improved aqueous solubility, highlighting the impact of nitrogen heterocycles on pharmacokinetic properties .

Biological Activity

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate is a compound that integrates boron chemistry with organic synthesis. Its unique structure allows it to participate in various biological activities, making it a subject of interest in drug development and agricultural chemistry.

Chemical Structure

The compound can be described by the following structural formula:

Ethyl 4 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl phenyl tetrahydro 2H pyran 4 carboxylate\text{Ethyl 4 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl phenyl tetrahydro 2H pyran 4 carboxylate}

1. Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in targeting various diseases through mechanisms such as enzyme inhibition and receptor modulation.

Case Study : Research has indicated that compounds derived from this structure exhibit activity against cancer cell lines by inhibiting histone deacetylases (HDACs), which are critical in the regulation of gene expression related to cancer progression .

2. Agricultural Chemistry

This compound is also utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability. The boron-containing moiety is particularly effective in increasing the uptake of these chemicals by plants.

Research Findings : A study highlighted that formulations containing this compound resulted in improved crop yields and pest resistance compared to traditional agrochemicals .

3. Material Science

In material science, this compound is used to create advanced materials such as polymers and coatings. These materials demonstrate enhanced durability and resistance to environmental factors due to the unique properties conferred by the boron atom.

Comparative Biological Activity Table

Activity AreaMechanism of ActionExample Studies
Drug DevelopmentHDAC inhibition leading to altered gene expressionIn vitro studies on colorectal cancer cell lines
Agricultural ChemistryIncreased efficacy of pesticides/herbicidesField trials showing improved crop yields
Material ScienceEnhanced material properties through boron chemistryDevelopment of durable polymer coatings

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